molecular formula C6H6BrN B1332372 2-(Bromomethyl)pyridine CAS No. 55401-97-3

2-(Bromomethyl)pyridine

Cat. No.: B1332372
CAS No.: 55401-97-3
M. Wt: 172.02 g/mol
InChI Key: OFPWMRMIFDHXFE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine: is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromomethyl group is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis as a building block for various chemical reactions and is known for its reactivity due to the presence of the bromomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid and bromine. The process includes the bromination of 2-methylpyridine under controlled conditions to ensure high yield and purity of the final product. The reaction is usually conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: Reduction of the bromomethyl group can yield 2-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products include 2-azidomethylpyridine, 2-thiocyanatomethylpyridine, and 2-methoxymethylpyridine.

    Oxidation: Products include pyridine-2-carboxaldehyde and pyridine-2-carboxylic acid.

    Reduction: The major product is 2-methylpyridine.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)pyridine is used as a versatile building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds, ligands for coordination chemistry, and intermediates for pharmaceuticals.

Biology: In biological research, this compound is used to modify biomolecules through nucleophilic substitution reactions. It can be used to introduce pyridine moieties into peptides, proteins, and nucleic acids, which can alter their properties and functions.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the preparation of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a key intermediate in the synthesis of various functional materials.

Comparison with Similar Compounds

    2-Chloromethylpyridine: Similar to 2-(Bromomethyl)pyridine but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.

    2-Iodomethylpyridine: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

    2-Methylpyridine: Lacks the halomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: this compound is unique due to the optimal reactivity of the bromomethyl group, which balances reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for efficient modification of various substrates.

Properties

IUPAC Name

2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWMRMIFDHXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340359
Record name 2-(Bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55401-97-3
Record name 2-(Bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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